molecular formula C7H5ClF3NO2 B13828322 Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate

Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate

Cat. No.: B13828322
M. Wt: 227.57 g/mol
InChI Key: QPMJENKZJUFOON-SNAWJCMRSA-N
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Description

Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate (CAS: 77429-04-0) is a fluorinated cyanoester with the molecular formula C₇H₅ClF₃NO₂ and a molecular weight of 227.57 g/mol . It is primarily used in research settings as a synthetic intermediate, particularly in the development of fluorinated organic compounds. Key features include:

  • Functional groups: Chloro (-Cl), cyano (-CN), trifluoromethyl (-CF₃), and ester (-COOEt) moieties.
  • Storage: Requires storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation .
  • Purity: >98% as per quality control data, with applications restricted to non-human research .

Properties

Molecular Formula

C7H5ClF3NO2

Molecular Weight

227.57 g/mol

IUPAC Name

ethyl (E)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C7H5ClF3NO2/c1-2-14-6(13)4(3-12)5(8)7(9,10)11/h2H2,1H3/b5-4+

InChI Key

QPMJENKZJUFOON-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/Cl)/C#N

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)Cl)C#N

Origin of Product

United States

Preparation Methods

Typical Starting Materials and Intermediates

Detailed Synthetic Procedures

Preparation of Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate

One key intermediate, ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, is prepared by chlorination of ethyl 4,4,4-trifluoro-3-oxobutanoate using reagents such as thionyl chloride or other chlorinating agents in the presence of bases like triethylamine. The reaction is typically conducted in solvents such as acetonitrile or ethyl acetate with temperature control between 0-40 °C to maintain selectivity.

Parameter Conditions Yield (%) Notes
Starting material Ethyl 4,4,4-trifluoro-3-oxobutanoate Precursor for chlorination
Chlorinating agent Thionyl chloride (SOCl2) Added dropwise at 0 °C
Base Triethylamine Added to neutralize HCl formed
Solvent Acetonitrile, ethyl acetate Reaction at 5-38 °C
Reaction time 12-14 hours 24.5% Moderate yield, requires purification

Introduction of Cyano Group and Formation of Double Bond

The cyano group is typically introduced via condensation of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate with cyanide sources or via Knoevenagel-type condensation using ethyl 2-cyanoacetate. This step also facilitates the formation of the C=C double bond conjugated to the ester, yielding the this compound structure.

A representative method involves:

  • Coupling ethyl 2-cyanoacetate with a halo-substituted trifluoromethylated ketoester.
  • Base-catalyzed condensation to form the α,β-unsaturated ester with cyano and chloro substituents.
  • Reaction conditions often include reflux in ethanol or other polar solvents with bases like potassium carbonate or sodium methoxide.

Research Findings and Optimization

Yield and Purity Considerations

  • Yields for chlorination steps are moderate (~24.5%), indicating the need for careful control of reaction parameters.
  • The condensation steps to introduce the cyano group and form the double bond can achieve higher yields (~70-85%) under optimized reflux and base conditions.
  • Purification typically involves extraction, washing with acid/base, and distillation under reduced pressure to isolate the target compound with high purity.

Reaction Parameters Impact

Parameter Effect on Outcome
Temperature Higher temperatures favor reaction rate but may cause side reactions
Base strength Strong bases improve condensation but may cause decomposition
Solvent choice Polar solvents like ethanol enhance solubility and reaction efficiency
Molar ratios Excess ethyl 2-cyanoacetate improves cyano group incorporation

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Chlorination Ethyl 4,4,4-trifluoro-3-oxobutanoate, SOCl2, triethylamine, acetonitrile, 0-38 °C Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate 24.5
2 Knoevenagel condensation Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, ethyl 2-cyanoacetate, K2CO3, ethanol reflux This compound 70-85

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles.

    Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols, can replace the chlorine atom.

    Catalysts: Palladium or other transition metals can facilitate addition reactions.

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethyl group which contributes to its reactivity and stability in various chemical environments. Its structure can be represented as:\text{Ethyl 3 chloro 2 cyano 4 4 4 trifluoro 2 butenoate }CCOC(=O)/C(=C(C(F)(F)F)Cl)/C#NThis unique configuration allows it to participate in several chemical reactions, making it a versatile building block in synthetic chemistry.

Organic Synthesis

Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate is widely used as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules. Researchers have employed this compound to develop novel derivatives with potential applications in pharmaceuticals and agrochemicals.

Agrochemical Development

The compound's properties make it suitable for use in the development of pesticides and herbicides. Its trifluoromethyl group enhances biological activity against pests while potentially reducing toxicity to non-target organisms. Studies have indicated that derivatives of this compound exhibit effective herbicidal properties, making them candidates for further development in agricultural applications.

Pharmaceutical Research

In pharmaceutical research, this compound has been investigated for its potential as a precursor in drug synthesis. The compound's unique functional groups allow for modifications that can lead to the discovery of new therapeutic agents. For instance, researchers are exploring its use in synthesizing compounds that target specific biological pathways associated with diseases.

Case Study 1: Synthesis of Novel Anticancer Agents

A recent study explored the use of this compound in synthesizing new anticancer agents. The researchers modified the compound to enhance its affinity for cancer cell receptors. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for development into therapeutic drugs.

Case Study 2: Development of Selective Herbicides

Another study focused on modifying this compound to create selective herbicides that target specific weed species without harming crops. The modifications incorporated additional functional groups that improved selectivity and efficacy. Field tests showed promising results in controlling weed populations while maintaining crop health.

Mechanism of Action

The mechanism by which ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate exerts its effects is primarily through its electrophilic nature, allowing it to react with nucleophiles. The trifluoromethyl group enhances its electron-withdrawing capability, making it a potent electrophile. This property is exploited in various chemical reactions to form new bonds and create complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-amino-4,4,4-trifluoro-2-butenoate (CAS: 372-29-2)

Molecular Formula: C₆H₈F₃NO₂ Molecular Weight: 183.13 g/mol .

Key Differences:
Property Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate Ethyl 3-amino-4,4,4-trifluoro-2-butenoate
Substituents Cl, CN, CF₃, COOEt NH₂, CF₃, COOEt
Molecular Weight 227.57 g/mol 183.13 g/mol
Physical State Not reported Light yellow liquid/white crystals
Boiling Point N/A 55–56°C (15 mmHg)
Density N/A 1.245 g/cm³
Safety Profile Limited data; research-use only H302 (harmful if swallowed)

Functional Group Impact :

  • The cyano (-CN) and chloro (-Cl) groups in the main compound enhance electrophilicity, making it reactive in nucleophilic substitutions or cycloadditions.
  • The amino (-NH₂) group in the analog increases nucleophilicity, enabling its use as a building block in peptide synthesis or heterocyclic chemistry .

Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate (CAS: 26717-84-0)

Molecular Formula : C₇H₉F₃O₃
Molecular Weight : 198.14 g/mol .

Key Differences:
Property This compound Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate
Substituents Cl, CN, CF₃, COOEt OCH₃, CF₃, COOEt
Molecular Weight 227.57 g/mol 198.14 g/mol
Safety Profile Research-use only Skin/eye irritation; organ toxicity
Applications Fluorinated intermediates Methoxy-containing synthons

Functional Group Impact :

  • The methoxy (-OCH₃) group is electron-donating, stabilizing the compound but reducing reactivity compared to the electron-withdrawing -Cl and -CN groups in the main compound.
  • This analog is used in fine chemical synthesis, particularly where ether linkages are required .

Q & A

Q. What are the common synthetic routes for Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate, and how are reaction conditions tailored to stabilize reactive intermediates?

  • Methodological Answer : The synthesis typically involves halogenation and cyano-group introduction via nucleophilic substitution or condensation reactions. For example, trifluoromethyl acrylate esters are often synthesized using Knoevenagel condensation between ethyl trifluoropyruvate and chloroacetonitrile derivatives under acidic or basic conditions . Reaction temperature (40–80°C) and anhydrous solvents (e.g., THF or DMF) are critical to minimize hydrolysis of the cyano group. Catalysts like DBU (1,8-diazabicycloundec-7-ene) may enhance yield by stabilizing enolate intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 19F NMR : Identifies the trifluoromethyl group (δ ≈ -60 to -70 ppm) and distinguishes electronic effects of the chloro and cyano substituents .
  • 13C NMR : Confirms the cyano group (δ ≈ 115–120 ppm) and ester carbonyl (δ ≈ 165–170 ppm) .
  • IR Spectroscopy : Detects C≡N stretching (~2240 cm⁻¹) and C=O ester vibrations (~1720 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₇H₅ClF₃NO₂: calc. 242.0, obs. 242.1) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Distillation : Effective due to the compound’s moderate boiling point (~80–100°C under reduced pressure) .
  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures optimize crystal formation while preserving ester stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., hydrolysis or dimerization) during synthesis?

  • Methodological Answer :
  • Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis of the cyano group .
  • Low-Temperature Processing : Maintain temperatures below 50°C to suppress dimerization via [2+2] cycloaddition .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) may enhance regioselectivity in halogenation steps .

Q. What computational tools are suitable for predicting the electronic effects of the chloro-cyano-trifluoromethyl substituents on reactivity?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Solvent Effect Modeling : COSMO-RS predicts solvation energies in polar aprotic solvents (e.g., DMSO) .
  • Reactivity Descriptors : Fukui indices quantify susceptibility to nucleophilic attack at the β-carbon .

Q. How do steric and electronic properties of this compound influence its bioactivity compared to analogs (e.g., methoxy or amino derivatives)?

  • Methodological Answer :
  • Cyano Group : Enhances electrophilicity for covalent binding to cysteine residues in enzymes, unlike methoxy’s electron-donating effects .
  • Chloro Substituent : Increases lipophilicity (logP ~2.5 vs. 1.8 for methoxy analogs), improving membrane permeability .
  • Trifluoromethyl Group : Stabilizes metabolic degradation compared to non-fluorinated esters .

Q. What strategies resolve contradictions in spectral data interpretation for halogenated acrylate esters?

  • Methodological Answer :
  • Isotopic Labeling : 13C-labeled cyanogroups clarify ambiguous NMR signals .
  • X-ray Crystallography : Resolves stereochemical uncertainties (e.g., E/Z configuration) .
  • Cross-Validation : Compare experimental IR/Raman data with simulated spectra from computational models .

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